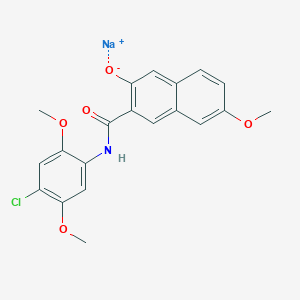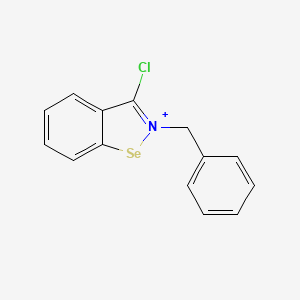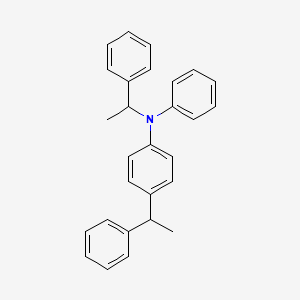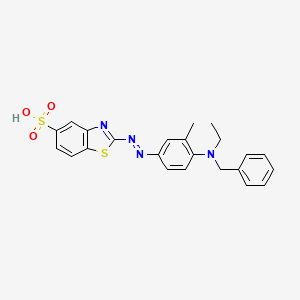
1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane is a chemical compound known for its unique structure and reactivity. It is a derivative of cyclohexane, featuring two isocyanate groups attached to the ring. This compound is of significant interest in various fields, including industrial chemistry and materials science, due to its versatile applications and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane can be synthesized through the trimerization of isocyanates. One common method involves the partial trimerization of 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethylcyclohexane in a reaction coil . The reaction conditions typically include controlled temperature and the presence of a catalyst to facilitate the trimerization process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale trimerization processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced reaction technologies and continuous production methods helps in achieving efficient and cost-effective synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups into amines.
Substitution: The isocyanate groups can participate in substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alcohols or amines can react with the isocyanate groups under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Production of amines.
Substitution: Formation of ureas, carbamates, and other substituted products.
Aplicaciones Científicas De Investigación
1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polymers and other advanced materials. Its reactivity with various nucleophiles makes it a valuable building block in organic synthesis.
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to form strong, durable bonds.
Mecanismo De Acción
The mechanism of action of 1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane involves its reactivity with nucleophiles. The isocyanate groups can react with hydroxyl, amino, and other nucleophilic groups to form stable covalent bonds. This reactivity is exploited in various applications, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Comparación Con Compuestos Similares
1-Isocyanato-3-methylbenzene: This compound has a similar isocyanate group but
Propiedades
Número CAS |
93776-86-4 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane |
InChI |
InChI=1S/C10H14N2O2/c1-10(12-8-14)4-2-3-9(5-10)6-11-7-13/h9H,2-6H2,1H3 |
Clave InChI |
KHXVVWQPIQVNRH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)CN=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
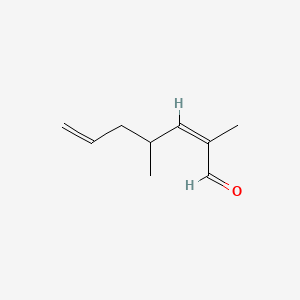

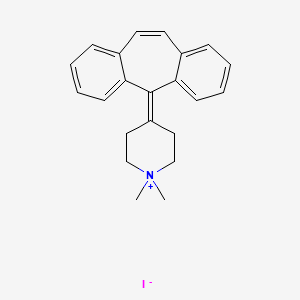

![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)
